

Summary of Antitumor Activity & Assay Methods for CH5164840

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Compound Focus: CH5164840

Cat. No.: S547926

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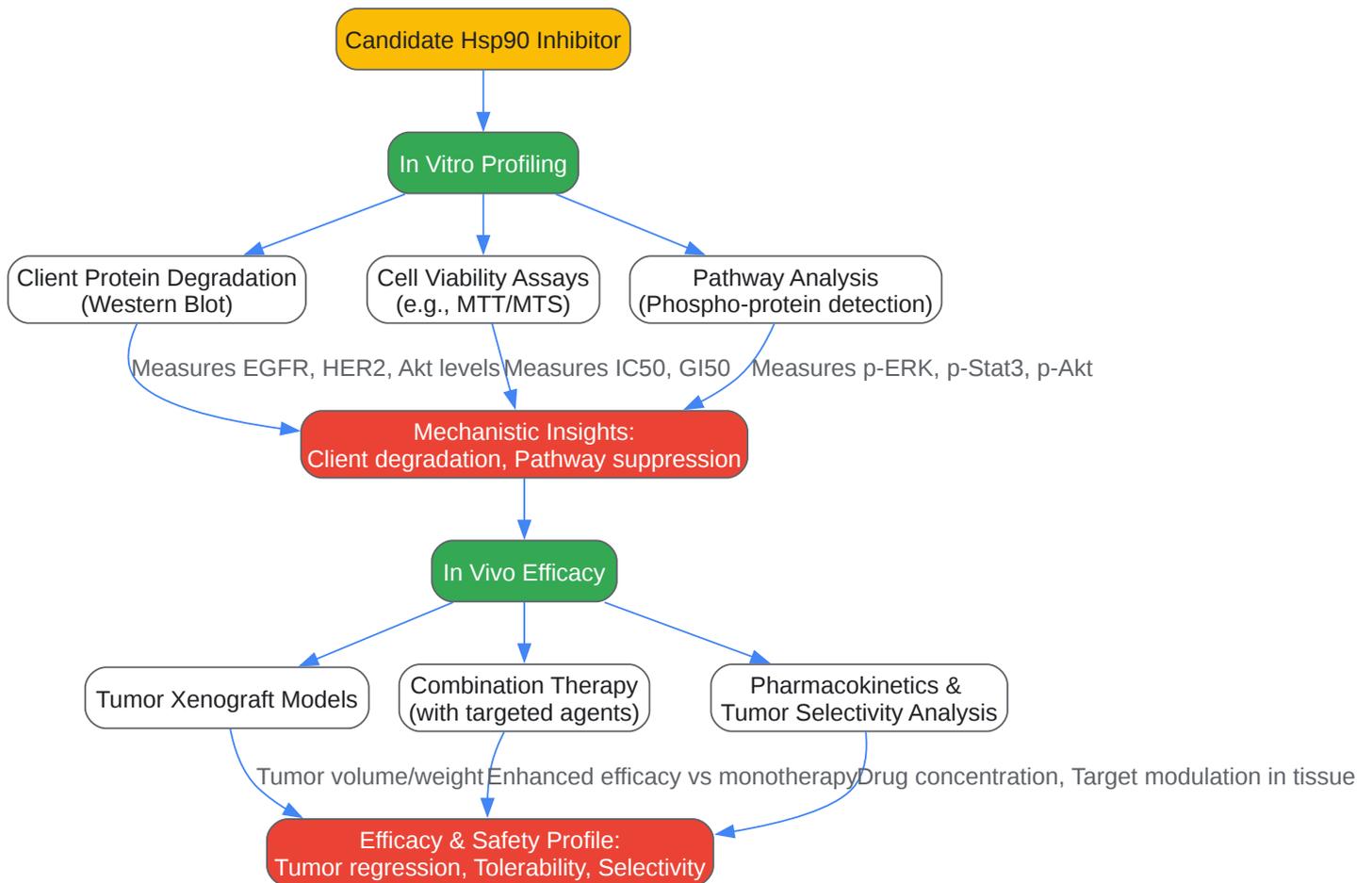
The following table consolidates the experimental models and key findings from preclinical studies on **CH5164840** [1] [2].

Assay Category	Experimental Model/System	Key Measured Parameters & Outcomes
In Vitro Cytotoxicity	NSCLC cell lines (e.g., NCI-H292, NCI-H1975), HER2-overexpressing cancer cell lines (NCI-N87 gastric, BT-474 breast) [1] [2].	Cell growth inhibition, induction of apoptosis, degradation of oncogenic client proteins (e.g., EGFR, HER2), suppression of downstream signaling pathways (e.g., ERK, Stat3 phosphorylation) [1] [2].
In Vivo Efficacy (Xenograft Models)	Mouse xenograft models using NCI-H292, NCI-H1975 (NSCLC), NCI-N87 (gastric), and BT-474 (breast) cell lines [1] [2].	Tumor volume regression, oral administration tolerability, effective distribution to tumor tissue, decreased phosphorylated Akt levels in tumor (but not normal) tissue [1] [2].
Combination Therapy Studies	In vivo models treated with CH5164840 plus targeted agents (e.g., Erlotinib, Trastuzumab, Lapatinib) [1] [2].	Enhanced antitumor efficacy compared to monotherapy; in erlotinib-resistant models (NCI-H1975), combination suppressed ERK signaling and showed activity despite erlotinib's low single-agent efficacy [1] [2].

Assay Category	Experimental Model/System	Key Measured Parameters & Outcomes
Mechanistic & Selectivity Assays	Analysis of Hsp90 chaperone complexes from tumor vs. normal tissues [2].	Selective binding to tumor Hsp90 (which forms active multi-chaperone complexes), providing a basis for its tumor-selective activity observed in vivo [2].

Experimental Workflow for Evaluating Hsp90 Inhibitors

The diagram below outlines a generalized experimental workflow for evaluating a candidate Hsp90 inhibitor like **CH5164840**, from in vitro mechanistic studies to in vivo efficacy assessment.

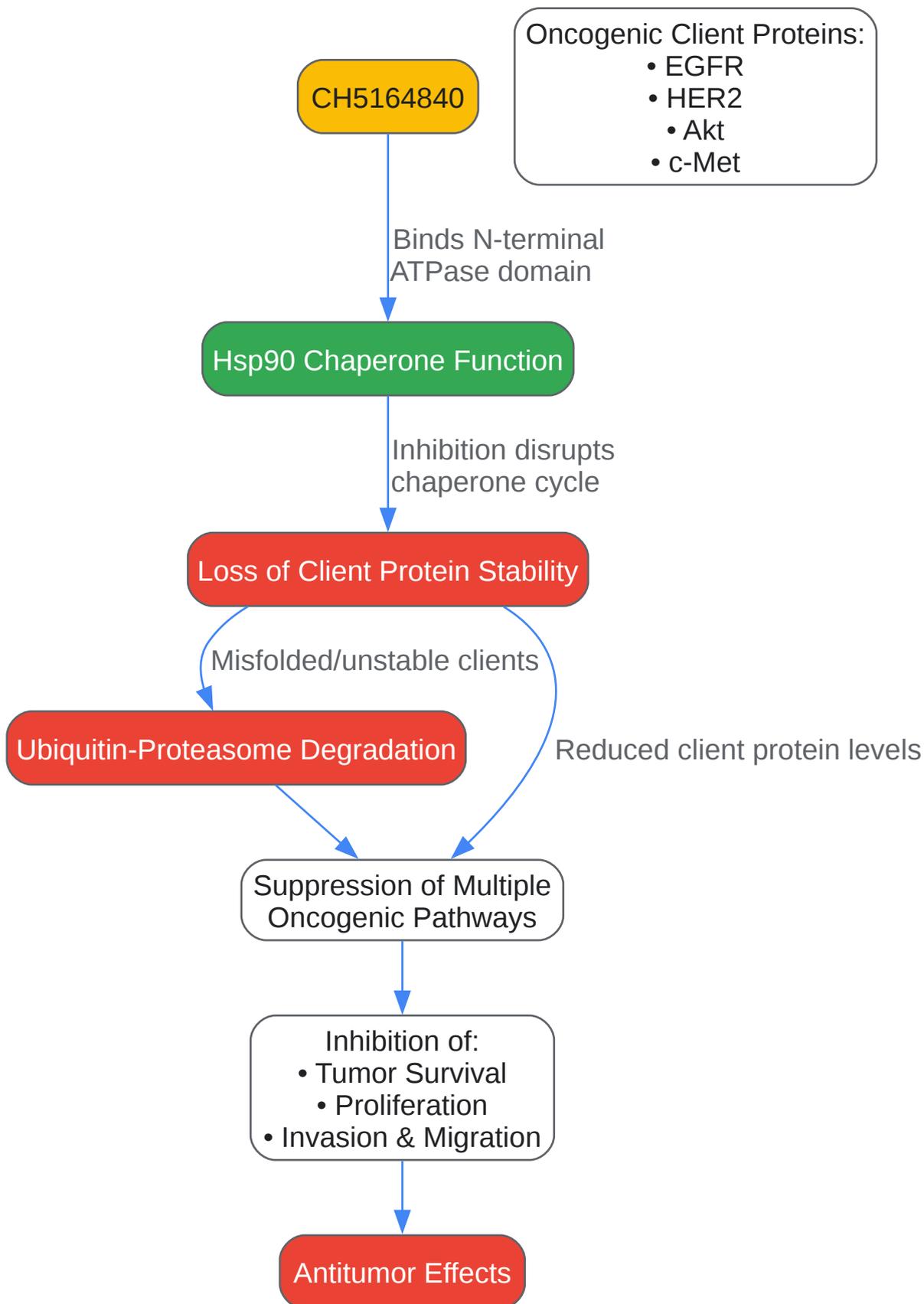


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Mechanism of Action: Hsp90 Inhibition in Cancer

CH5164840 acts by inhibiting Hsp90, a molecular chaperone critical for the stability and function of numerous oncogenic "client proteins" [3]. The diagram below illustrates how this inhibition leads to

antitumor effects.



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Protocol Limitations and Alternative Approaches

As a researcher, you are likely aware that comprehensive step-by-step protocols for specific compounds are rarely fully detailed in published articles. The literature typically reports key parameters and outcomes rather than full experimental recipes.

- **Reconstructing Methods:** You can infer general methodologies from the described experiments. For example, **cell viability assays** likely used standard colorimetric methods like MTT/MTS [4]. **Client protein degradation** is typically assessed by Western Blot analysis of proteins like EGFR and HER2 [1] [2]. **In vivo studies** generally follow established protocols for subcutaneous xenograft models in immunocompromised mice, with oral dosing and regular tumor volume measurements [1] [2].
- **Consult Related Resources:** For detailed technical procedures, consult **general molecular biology method manuals** (e.g., "Methods in Molecular Biology" series) or the **manufacturer's protocols** for specific assay kits (e.g., cell viability, apoptosis, Western Blot).

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